molecular formula C9H6Cl2N2 B1341356 4-Amino-6,7-dichloroquinoline CAS No. 948292-94-2

4-Amino-6,7-dichloroquinoline

Cat. No.: B1341356
CAS No.: 948292-94-2
M. Wt: 213.06 g/mol
InChI Key: ZVBRYIQQZDIPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the 4-Aminoquinoline (B48711) Pharmacophore in Chemical Biology and Medicinal Chemistry

The 4-aminoquinoline scaffold is a "privileged" structure in medicinal chemistry, meaning it can bind to a variety of biological targets, leading to a wide range of pharmacological activities. nih.govfrontiersin.org This versatility has made it a focal point for the development of new therapeutic agents. nih.gov Historically, the most prominent application of the 4-aminoquinoline core has been in the development of antimalarial drugs. nih.govresearchgate.net Chloroquine (B1663885), a classic example, was a mainstay in malaria treatment for decades. researchgate.netplos.orgnih.gov The 4-aminoquinoline moiety is known to interfere with the detoxification of heme in the malaria parasite, leading to its death. researchgate.netnih.gov

Beyond its antimalarial properties, the 4-aminoquinoline pharmacophore has demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and leishmanicidal properties. nih.govnih.govfrontiersin.orgfuture-science.com For instance, certain 4-aminoquinoline derivatives have been investigated as tyrosine kinase inhibitors for cancer therapy. nih.gov The ability of the 4-aminoquinoline ring to intercalate into DNA and its capacity to accumulate in acidic organelles like lysosomes contribute to its diverse biological effects. researchgate.netnih.gov

Historical Development of Research on Dichloroquinoline and Aminoquinoline Scaffolds

The journey of quinoline-based drugs began with the discovery of quinine, an alkaloid from the bark of the cinchona tree, as a treatment for malaria. This natural product spurred the synthesis of numerous quinoline (B57606) analogues. The development of 4,7-dichloroquinoline (B193633) was a significant milestone, first reported in a patent by IG Farben in 1937. wikipedia.org However, its synthesis and utility were not extensively explored until the development of chloroquine as an antimalarial drug. wikipedia.org The Gould-Jacobs reaction provided a key synthetic route to creating the pyridine (B92270) ring from 3-chloroaniline (B41212), which was crucial for producing 4,7-dichloroquinoline. wikipedia.orgorgsyn.org

The availability of 4,7-dichloroquinoline opened the door for the creation of a vast library of 4-aminoquinoline derivatives. wikipedia.org By substituting the chlorine atom at the 4-position with various amines, researchers could systematically modify the structure to optimize activity and reduce toxicity. nih.govscholaris.canih.gov This led to the discovery of other important antimalarials like amodiaquine (B18356) and hydroxychloroquine (B89500). plos.orgwikipedia.org The ongoing challenge of drug resistance, particularly in malaria, continues to drive research into novel dichloroquinoline and aminoquinoline scaffolds. plos.orgnih.gov

Role of 4-Amino-6,7-dichloroquinoline and its Analogues as Research Intermediates and Lead Compounds

This compound serves as a valuable building block in the synthesis of new chemical entities. The two chlorine atoms on the benzene (B151609) ring of the quinoline system provide sites for further functionalization, allowing for the creation of diverse molecular architectures. This dichloro-substitution pattern distinguishes it from the more common 7-chloroquinoline (B30040) derivatives.

While not typically a therapeutic agent itself, this compound is a key intermediate. For example, it can be a downstream product of 4-Amino-6,7-dichloro-2-methylquinoline. chemtik.com Its primary use is in the generation of analogues where the amino group or the chlorine atoms are modified. These modifications are aimed at discovering new lead compounds with improved efficacy against various diseases, including cancer and infectious diseases. nih.govnih.gov The synthesis of novel 4-aminoquinoline derivatives often involves the reaction of a substituted 4-chloroquinoline (B167314), such as 4,7-dichloroquinoline, with an appropriate amine. nih.govnih.gov This modular approach allows for the systematic exploration of the chemical space around the 4-aminoquinoline core.

Interactive Table: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound948292-94-2C₉H₆Cl₂N₂213.06Dichloro-substituted aminoquinoline. sigmaaldrich.comchemicalbook.com
4,7-Dichloroquinoline948292-94-2C₉H₅Cl₂N198.05Key precursor for many 4-aminoquinolines. wikipedia.orgorgsyn.org
4-Amino-6,8-dichloroquinoline929339-40-2C₉H₆Cl₂N₂213.06Isomer of this compound. sigmaaldrich.com
4-Amino-6,7-dichloro-2-propylquinoline1189107-41-2C₁₂H₁₂Cl₂N₂255.14An analogue with an additional propyl group. chemtik.com
4-Amino-1-diethylamino-pentane.4,7-dichloroquinolineNot AvailableC₁₈H₂₇Cl₂N₃356.3A more complex derivative. nih.gov

In the quest for new drugs, researchers have synthesized numerous analogues of 4-aminoquinolines. For instance, a series of 4-amino-7-chloroquinoline derivatives were synthesized and showed promising results against Mycobacterium tuberculosis and Leishmania chagasi. nih.gov Another study focused on creating hybrid molecules by combining the 4-aminoquinoline scaffold with other pharmacologically active moieties like sulfonamides, resulting in compounds with significant antimalarial activity. future-science.com The development of these novel compounds underscores the enduring importance of the 4-aminoquinoline pharmacophore and the role of intermediates like this compound in advancing medicinal chemistry research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dichloroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBRYIQQZDIPRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C(=CC2=C1N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589036
Record name 6,7-Dichloroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948292-94-2
Record name 6,7-Dichloro-4-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948292-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dichloroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 Amino 6,7 Dichloroquinoline Analogues

Precursor Synthesis Strategies for Dichloroquinoline Cores

The efficient construction of the 6,7-dichloroquinoline (B1590884) core is a critical first step in the synthesis of 4-amino-6,7-dichloroquinoline analogues. Various methods have been developed, with the Gould-Jacobs reaction being a cornerstone approach.

Gould–Jacobs Reaction and Modified Cyclocondensation Approaches

The Gould-Jacobs reaction is a well-established method for the synthesis of quinolines. wikipedia.org This reaction typically involves the condensation of an aniline (B41778) derivative with an ethoxymethylenemalonic ester, followed by a thermal cyclization to form the 4-hydroxyquinoline (B1666331) ring system. wikipedia.orgd-nb.info In the context of 6,7-dichloroquinoline synthesis, 3,4-dichloroaniline (B118046) serves as the key starting material.

The general sequence of the Gould-Jacobs reaction for this purpose can be outlined as follows:

Condensation: 3,4-dichloroaniline reacts with diethyl ethoxymethylenemalonate to form an anilinomethylenemalonic ester intermediate. wikipedia.org

Cyclization: The intermediate undergoes a thermal intramolecular cyclization to yield ethyl 4-hydroxy-6,7-dichloroquinoline-3-carboxylate. nih.gov This high-temperature step is often carried out in a high-boiling solvent like diphenyl ether. nih.govchemicalbook.com

Saponification: The resulting ester is saponified, typically using aqueous sodium hydroxide (B78521), to the corresponding carboxylic acid. wikipedia.orgorgsyn.org

Decarboxylation: The carboxylic acid is then decarboxylated by heating to afford 4-hydroxy-6,7-dichloroquinoline. wikipedia.orgorgsyn.org

Chlorination: Finally, the 4-hydroxy group is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the target 4,6,7-trichloroquinoline (B3021644), a direct precursor to this compound. orgsyn.orgwikipedia.org

An alternative approach involves the condensation of 3-chloroaniline (B41212) with the diethyl ester of oxaloacetic acid, which after cyclization, hydrolysis, decarboxylation, and chlorination, yields 4,7-dichloroquinoline (B193633). wikipedia.org This highlights the versatility of cyclocondensation strategies in accessing various substituted quinoline (B57606) cores.

Optimization of Industrial-Scale Precursor Production Methods

For the large-scale production of 4,7-dichloroquinoline, a key precursor, process optimization is crucial. A robust industrial process has been developed based on a modified Gould-Jacobs reaction. nih.govgoogle.com The synthesis commences with the conjugate addition of meta-chloroaniline to diethoxymethylene malonate, followed by thermal cyclization in diphenyl ether to produce the quinoline ester in high yields (90-96%). nih.govchemicalbook.com

Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position of Dichloroquinolines

The chloro group at the C-4 position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr), providing a convenient route to introduce a variety of functional groups, particularly amino moieties.

Reaction with Primary, Secondary, and Diamine Nucleophiles

The reaction of 4-chloro-6,7-dichloroquinoline (or more commonly, 4,7-dichloroquinoline as a model) with a diverse range of amine nucleophiles has been extensively studied. frontiersin.org This reaction is a cornerstone for the synthesis of a vast library of 4-aminoquinoline (B48711) derivatives. nih.gov

Primary and Secondary Amines: Both primary and secondary alkylamines readily displace the C-4 chlorine under various reaction conditions. frontiersin.org These reactions can be carried out under conventional heating, often at elevated temperatures (>120°C) and for extended periods (>24 h), in solvents like alcohols or DMF. frontiersin.org Microwave irradiation has been shown to significantly accelerate these reactions, often leading to higher yields in shorter reaction times (20-30 minutes). frontiersin.org The use of a base may be required, particularly with secondary amines. frontiersin.org

Diamine Nucleophiles: Diamines, such as ethane-1,2-diamine and N,N-dimethylethane-1,2-diamine, have also been successfully employed as nucleophiles. nih.gov The reaction conditions typically involve heating the 4,7-dichloroquinoline with an excess of the diamine at temperatures ranging from 80°C to 130°C. nih.gov

The table below summarizes representative conditions for the SNAr reaction of 4,7-dichloroquinoline with various amine nucleophiles.

NucleophileReaction ConditionsProduct TypeReference
Ethane-1,2-diamine130°C, 7 hN¹-(7-chloroquinolin-4-yl)ethane-1,2-diamine nih.gov
N,N-dimethylethane-1,2-diamine120-130°C, 6-8 hN'-(7-chloroquinolin-4-yl)-N,N-dimethylethane-1,2-diamine nih.gov
N,N-dimethylpropane-1,3-diamine130°C, 8 hN'-(7-chloroquinolin-4-yl)-N,N-dimethylpropane-1,3-diamine nih.gov
Various alkylaminesMicrowave, 140-180°C, 20-30 min, DMSO4-(Alkylamino)-7-chloroquinolines frontiersin.org
Benzene-1,2-diaminesUltrasound4-(Diaminophenylamino)-7-chloroquinolines frontiersin.org

Regioselectivity and Reaction Mechanisms in SNAr Transformations

The SNAr reaction on dichloropyrimidines and related heterocycles is known to be highly regioselective, a principle that extends to dichloroquinolines. wuxiapptec.comnih.gov The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

For 4,7-dichloroquinoline and its analogues, the substitution occurs preferentially at the C-4 position. This regioselectivity is attributed to the electronic properties of the quinoline ring system. The nitrogen atom in the ring acts as an electron-withdrawing group, which preferentially activates the C-2 and C-4 positions towards nucleophilic attack. youtube.com The negative charge of the Meisenheimer complex formed upon nucleophilic attack at C-4 can be delocalized onto the ring nitrogen, providing significant stabilization. youtube.com In contrast, attack at C-7 does not allow for such resonance stabilization involving the heterocyclic nitrogen.

While SNAr reactions on 6,7-dichloroquinoline-5,8-dione (B1222834) have shown unexpected nucleophilic substitution at the C-7 position, this is a different system where the electronic effects are dominated by the quinone moiety. nih.gov For the SNAr amination of 4,7-dichloroquinoline, substitution at C-4 is the overwhelmingly favored pathway.

Functionalization and Derivatization Strategies on the Quinoline Ring System

Beyond the introduction of an amino group at the C-4 position, the quinoline ring system of this compound offers further opportunities for functionalization and derivatization.

One powerful strategy is transition metal-catalyzed C-H activation, which allows for the direct introduction of new functional groups onto the quinoline core without the need for pre-functionalized starting materials. nih.gov This approach offers atom and step economy. nih.gov Various transition metals, including rhodium, iridium, palladium, and copper, have been employed to achieve site-selective C-H functionalization of quinolines and their N-oxide derivatives. nih.gov For instance, C-H arylation at the C-2 position of quinoline N-oxides has been achieved using copper catalysis. nih.gov

Another approach involves the generation of organometallic intermediates. For example, 7-chloroquinolines can be magnesiated to form mixed lithium-magnesium reagents, which can then react with various electrophiles to introduce new substituents. durham.ac.uk This method has been used to synthesize a library of functionalized quinolines. durham.ac.uk

Furthermore, the existing chloro-substituents at the C-6 and C-7 positions, while less reactive than the C-4 chloro group in SNAr reactions, can potentially be targeted for functionalization under more forcing conditions or through different reaction pathways, such as cross-coupling reactions. The synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline demonstrates a sequence of N-oxidation, C-2 amidation, and C-4 amination, highlighting the possibility of multi-site functionalization. mdpi.comresearchgate.net

Chemical Modifications at the C-2 Position

While the C-4 and C-7 positions of the quinoline ring have been the primary focus of derivatization, modifications at the C-2 position offer an additional avenue for structural diversification. These transformations are typically performed on the dichloroquinoline intermediate before the introduction of the C-4 amino side chain.

One reported method involves the introduction of an acyl group at the C-2 position of 4,7-dichloroquinoline. This reaction can be achieved using acetaldehyde (B116499) in the presence of potassium persulfate and a phase-transfer catalyst like tetra(n-butyl)ammonium bromide. The resulting 2-acyl-4,7-dichloroquinoline can then be subjected to standard nucleophilic substitution reactions at the C-4 position. scholaris.ca

Further functionalization of C-2 substituents is also possible. For instance, a 2-(1-hydroxyethyl)-4,7-dichloroquinoline intermediate can be prepared and subsequently esterified. Reaction with acetyl chloride in the presence of pyridine (B92270) converts the hydroxyl group into an acetate (B1210297) ester, yielding 2-(1-acetoxyethyl)-4,7-dichloroquinoline. scholaris.ca These C-2 functionalized intermediates serve as platforms for creating analogues with varied properties.

A related strategy has been applied to the 6,7-dichloro-5,8-quinolinedione scaffold, where substituents such as formyl (-CHO) and hydroxyl (-OH) groups have been introduced at the C-2 position. The introduction of a formyl group can be accomplished via oxidation of a C-2 methyl group using selenium dioxide. These modifications demonstrate the feasibility of altering the electronic and steric properties at this position.

Table 1: Examples of C-2 Modified Dichloroquinoline Intermediates

C-2 Substituent Reagents Intermediate Product
Acyl (-COCH₃) Acetaldehyde, K₂S₂O₈, TBAB 2-Acyl-4,7-dichloroquinoline scholaris.ca

Introduction of Diverse Substituents at the C-7 Position

Direct nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C-7 position of a this compound is challenging. Therefore, the introduction of diverse functionalities at C-7 is typically achieved by either constructing the quinoline ring from an appropriately pre-substituted aniline or by using a versatile halo-quinoline intermediate that allows for selective, metal-catalyzed cross-coupling reactions.

A robust strategy involves the synthesis of a key intermediate, 7-bromo-4-chloroquinoline. The differing reactivity of the bromine and chlorine atoms allows for selective functionalization. The C-7 position can be modified first via metal-assisted coupling reactions before the C-4 chlorine is substituted with the desired amino side-chain. nih.gov This approach enables the synthesis of three main classes of analogues:

Diaryl Ethers: Ullmann condensation between the 7-bromo-4-(aminoalkylamino)quinoline intermediate and various phenols, using a copper catalyst, yields analogues with a phenoxy linkage at C-7. nih.gov

Biaryls: Suzuki coupling, a palladium-catalyzed reaction, allows for the connection of the C-7 position to a wide range of aryl and heteroaryl boronic acids. nih.gov

Alkylaryls: Negishi coupling can be employed to introduce alkyl and benzyl (B1604629) groups at the C-7 position using organozinc reagents. nih.gov

An alternative approach involves building the quinoline ring system from a starting aniline that already contains the desired substituent at the position corresponding to the final C-7. For example, to synthesize a 7-methoxyquinoline (B23528) derivative, the synthesis can begin with the cyclization of a 3-chloro-4-methoxyaniline (B1194202) precursor. nih.govchemicalbook.comchemicalbook.com

Table 2: Metal-Catalyzed Reactions for C-7 Diversification

Reaction Type Catalyst System (Example) C-7 Substituent Type
Ullmann Condensation Copper (e.g., CuI) Aryloxy / Heteroaryloxy nih.gov
Suzuki Coupling Palladium (e.g., Pd(PPh₃)₄) Aryl / Heteroaryl nih.gov

Side-Chain Elongation and Diversification

The most common strategy for creating libraries of this compound analogues is the diversification of the amino side-chain at the C-4 position. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the highly reactive C-4 chlorine of 4,7-dichloroquinoline is displaced by a primary or secondary amine.

This reaction is versatile and can be performed under various conditions, including neat (solvent-free) refluxing or heating in solvents like N-methyl-2-pyrrolidone (NMP) or isopropanol. chemicalbook.comresearchgate.net The reaction tolerates a wide variety of functional groups on the amine nucleophile, allowing for the introduction of long alkyl chains, cyclic systems (e.g., piperazine), and other functionalities. mdpi.com

A powerful extension of this method is the use of parallel synthesis. An initial SNAr reaction can be performed with a diamine, such as 1,3-diaminopropane, to install a primary amine tethered to the quinoline core. This primary amine can then be subjected to sequential reductive aminations with a diverse set of aldehydes to rapidly generate a large library of compounds with two points of chemical diversity in the side chain. researchgate.net

Table 3: Representative Side Chains Introduced at C-4 via SNAr

Amine Reactant Resulting C-4 Side Chain
N,N-dimethylethane-1,2-diamine -NH-(CH₂)₂-N(CH₃)₂
(Hexahydro-1H-pyrrolizin-7a-yl)methanamine -NH-CH₂-(pyrrolizidinyl) mdpi.com
1,3-Diaminopropane -NH-(CH₂)₃-NH₂ researchgate.net

Advanced Synthetic Protocols for Constructing Aminoquinoline Derivatives

Beyond the classical SNAr approach for side-chain installation, advanced synthetic protocols have been developed to construct the fundamental aminoquinoline scaffold itself. These methods often provide access to substitution patterns that are difficult to achieve through traditional routes.

Palladium-Catalyzed Coupling and Cyclization Reactions

Palladium catalysis offers a mild and efficient alternative for the formation of the C4-N bond and for the construction of the quinoline ring system through cascade reactions.

As an alternative to SNAr, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be used to form the bond between the C-4 position of a 4-haloquinoline and an amine. A system comprising Pd(OAc)₂ as the catalyst, DPEphos as the ligand, and K₃PO₄ as the base has been identified as a mild and convenient method for this transformation. nih.gov

More complex strategies involve palladium-catalyzed cascade reactions to build the heterocyclic core. One such method is the [5+1] cascade annulation of isocyanides with functionalized enaminones derived from 2-iodoanilines. This approach provides a direct route to diverse 4-aminoquinoline derivatives in high yields under mild conditions. scholaris.ca Another palladium-catalyzed multicomponent domino reaction utilizes ethynylarylamines, aryl iodides, carbon monoxide, and various amines to generate 2-aryl-4-dialkylaminoquinolines. frontiersin.org

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly efficient for generating molecular complexity. Several MCRs have been developed for the synthesis of 4-aminoquinoline derivatives.

One example is a copper-catalyzed [2+2+2] annulation for synthesizing 2,3-disubstituted 4-aminoquinolines from substituted benzonitriles, aryl-mesyliodinium salts, and ynamides. This strategy is operationally simple and has a high atom economy. frontiersin.org Another approach utilizes a three-component reaction involving an imidoylative Sonogashira coupling followed by a cyclization cascade to produce 2-(alkyl/aryl)-4-aminoquinolines. frontiersin.org The discovery of novel 4-aminoquinoline-containing aminoxazoles with potent antiplasmodial activity has also been achieved through the application of MCRs. mdpi.com

Metal-Mediated and Dehydrogenative Aromatization Approaches

Modern synthetic methods are increasingly focused on atom economy and the use of readily available starting materials. Metal-mediated dehydrogenative aromatization has emerged as a powerful strategy for the synthesis of 4-aminoquinolines that avoids the pre-functionalization required in classical methods.

A recently developed protocol utilizes a synergistic Pd/Cu catalytic system for the aerobic dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones. frontiersin.org This method directly couples the dihydroquinolinone substrate with a wide range of aromatic or aliphatic amines, using oxygen from the air as the terminal oxidant. The reaction proceeds through the formation of an enamine intermediate, followed by metal-catalyzed dehydrogenation to form the aromatic quinoline ring. researchgate.net This strategy is notable for its excellent functional group tolerance and has been successfully applied to the synthesis of established antimalarial drugs. frontiersin.org

Role of Catalytic Systems and Reaction Conditions in Synthetic Pathways

The synthesis of this compound and its analogues is critically dependent on the selection of appropriate catalytic systems and the fine-tuning of reaction conditions. These factors govern the reaction rate, yield, and purity of the final products by influencing the reactivity of precursors like 4,7-dichloroquinoline. The primary synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the C4 position of the quinoline ring is displaced by an amine. frontiersin.org The efficiency of this transformation is significantly enhanced by catalysts and optimized conditions.

The utility of acidic and basic catalysts is well-documented in the synthesis of 4-aminoquinoline derivatives. Their role is to either activate the substrate or neutralize by-products, thereby driving the reaction towards completion.

Basic auxiliaries are frequently employed to scavenge the hydrogen chloride (HCl) generated during the SNAr reaction between a 4-chloroquinoline (B167314) and an amine. The choice of base depends on the nucleophilicity of the amine. For instance, when secondary amines are used as nucleophiles, a base is typically required. frontiersin.org In the synthesis of N-benzyl-4-aminoquinolines, a combination of potassium carbonate (K₂CO₃) and triethylamine (B128534) was used to facilitate the condensation of 4,7-dichloroquinoline with the respective amine. nih.gov For less reactive nucleophiles, such as aryl or heteroarylamines, a stronger base like sodium hydroxide may be necessary to achieve good yields. frontiersin.org Conversely, when highly nucleophilic primary amines are used in excess, they can act as both the reactant and the base, eliminating the need for an additional basic auxiliary. frontiersin.org

Acidic catalysts also play a role, particularly in other synthetic strategies. In a palladium-catalyzed dehydrogenative aromatization approach for synthesizing 4-aminoquinolines, pivalic acid was used as the solvent, contributing to the acidic reaction environment. frontiersin.org Another example includes the use of para-toluenesulfonic acid in the formation of an acetal, a common protecting group strategy for other functionalities on the quinoline precursor. scholaris.ca

Table 1: Role of Catalysts and Bases in 4-Aminoquinoline Synthesis

Catalyst/BaseReactantsReaction TypeRole of Catalyst/Base
Potassium Carbonate (K₂CO₃) & Triethylamine4,7-Dichloroquinoline, (Diethylaminomethyl)benzylamineNucleophilic Aromatic SubstitutionHCl scavengers, driving the reaction equilibrium. nih.gov
Sodium Hydroxide (NaOH)4-Chloroquinoline, Aryl/HeteroarylamineNucleophilic Aromatic SubstitutionStrong base required for less reactive amines. frontiersin.org
Pivalic Acid2,3-dihydroquinolin-4(1H)-one, Amines, Pd(OAc)₂Palladium-Catalyzed DehydrogenationActs as the solvent, providing an acidic medium. frontiersin.org
Pyridine2-(1-hydroxyethyl)-4,7-dichloroquinoline, Acetyl chlorideEsterificationBase catalyst and HCl scavenger. scholaris.ca

The choice of solvent and reaction temperature are paramount for optimizing reaction kinetics and maximizing product yields. High-boiling polar aprotic solvents are often preferred as they can effectively solvate the reactants and tolerate the high temperatures required for the SNAr reaction to proceed efficiently.

In microwave-assisted syntheses, dimethyl sulfoxide (B87167) (DMSO) has been shown to be a superior solvent compared to ethanol (B145695) or acetonitrile, leading to high yields (80-95%) in significantly reduced reaction times (20-30 minutes) at temperatures of 140°C or 180°C. frontiersin.org For conventional heating methods, N-methyl-2-pyrrolidone (NMP) is another effective high-boiling solvent. nih.gov Direct coupling reactions can also be performed in solvents like alcohol or dimethylformamide (DMF), though they often require more extreme conditions, such as temperatures exceeding 120°C for over 24 hours. frontiersin.org

Temperature is a critical parameter that is optimized based on the specific reactants and method. For example, the synthesis of hydroxychloroquine (B89500) analogues from substituted 4,7-dichloroquinoline has been performed at 170°C for 24 hours in the absence of a solvent. scholaris.ca In some cases, the amine reactant itself can be used in excess to serve as the solvent, typically requiring high temperatures and prolonged reaction times. frontiersin.orgnih.gov The synthesis of the 4,7-dichloroquinoline precursor itself often involves very high temperatures; for instance, cyclization of the anilinoacrylate intermediate is conducted in boiling Dowtherm A (around 250°C), followed by chlorination with phosphorus oxychloride at 135-140°C. orgsyn.org

Table 2: Impact of Solvent and Temperature on Synthesis of 4-Aminoquinoline Analogues

SolventTemperatureDurationReactantsYield
Dimethyl Sulfoxide (DMSO)140-180°C20-30 min4,7-Dichloroquinoline, Various amines80-95% frontiersin.org
N-Methyl-2-pyrrolidone (NMP)Reflux15 h4,7-Dichloroquinoline, Benzylamine derivative78% nih.gov
None (Neat)170°C24 hSubstituted 4,7-dichloroquinoline, AmineN/A scholaris.ca
1,3-Diaminopropane (Neat)Reflux4 h4,7-DichloroquinolineN/A nih.gov
Dowtherm A~250°C1 hDiethyl (m-chloroanilino)methylenemalonate85-95% (Intermediate) orgsyn.org

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The isolation and purification of this compound analogues are essential steps to ensure the removal of unreacted starting materials, catalysts, and side products. A combination of techniques including extraction, chromatography, and recrystallization is commonly employed.

Following the reaction, a typical workup procedure involves quenching the reaction mixture, often with water, followed by liquid-liquid extraction. scholaris.ca Organic solvents like dichloromethane (B109758) or ethyl acetate are used to extract the desired product from the aqueous phase. nih.govscholaris.ca The organic layer is then washed sequentially with water and brine to remove residual water-soluble impurities. nih.govscholaris.ca In cases where a high-boiling solvent like NMP is used, extensive washing is necessary for its removal. nih.gov After washing, the organic phase is dried over an anhydrous salt, such as magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure. scholaris.ca

Chromatography is a powerful technique for separating the target compound from closely related impurities. Flash column chromatography using silica (B1680970) gel is a standard method. scholaris.canih.gov The mobile phase is carefully selected to achieve optimal separation; a common system involves a gradient of methanol (B129727) in dichloromethane, sometimes with a small amount of ammonium (B1175870) hydroxide added to the methanol to prevent the basic amine products from tailing on the acidic silica gel. scholaris.canih.gov

Recrystallization is often used as a final purification step to obtain highly pure, crystalline products. The crude product is dissolved in a suitable hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent. Ethanol and Skellysolve B (a petroleum ether fraction) are examples of solvents used for recrystallizing quinoline derivatives. scholaris.caorgsyn.org

Finally, to improve stability and handling, the purified 4-aminoquinoline bases are often converted into their hydrochloride (HCl) salts. This is typically achieved by dissolving the final compound in a solvent like methanol saturated with HCl gas, followed by evaporation to yield the solid salt. nih.govnih.gov

Table 3: Common Purification and Isolation Techniques

TechniqueReagents/SolventsPurposeStage
Liquid-Liquid ExtractionDichloromethane, Ethyl Acetate, Water, BrineInitial separation of the product from the reaction mixture. nih.govscholaris.caPost-Reaction
Flash Column ChromatographySilica Gel, Dichloromethane/Methanol GradientSeparation of the target compound from by-products and impurities. nih.govFinal Purification
RecrystallizationEthanol, Skellysolve BTo obtain a highly pure, crystalline final product. scholaris.caorgsyn.orgFinal Purification
Salt FormationMethanolic HClTo convert the basic amine product into a stable HCl salt. nih.govnih.govFinal Product
Soxhlet ExtractionMethylene ChlorideContinuous extraction of a solid product from impurities. nih.govIntermediate/Final

Spectroscopic Characterization and Structural Elucidation of 4 Amino 6,7 Dichloroquinoline Analogues

Vibrational Spectroscopic Analysis

Vibrational spectroscopy provides valuable insights into the functional groups and bonding arrangements within a molecule. By analyzing the absorption or scattering of infrared radiation, specific vibrational modes can be identified, offering a molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational frequencies of various bonds in 4-amino-6,7-dichloroquinoline analogues can be predicted and compared with experimental data. For a representative analogue, 4,7-dichloroquinoline (B193633), the characteristic vibrational bands are well-documented. iosrjournals.orgnist.gov The introduction of an amino group at the C4 position and an additional chlorine atom at the C6 position in this compound would be expected to introduce new vibrational modes and shift existing ones.

The N-H stretching vibrations of the primary amino group are typically observed in the region of 3300-3500 cm⁻¹. dergipark.org.tr One would anticipate two distinct bands in this region corresponding to the symmetric and asymmetric stretching modes. The C-N stretching vibration would likely appear in the 1250-1350 cm⁻¹ range. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline (B57606) ring system typically appear in the 1400-1650 cm⁻¹ region. dergipark.org.tr The C-Cl stretching vibrations for the two chlorine atoms would be found in the fingerprint region, generally between 600 and 800 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H Asymmetric Stretch 3400-3500
N-H Symmetric Stretch 3300-3400
Aromatic C-H Stretch 3000-3100
C=N Stretch (Quinoline) 1600-1650
C=C Stretch (Aromatic) 1400-1600
N-H Bend 1550-1650
C-N Stretch 1250-1350

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of quinoline derivatives is characterized by strong bands corresponding to the ring stretching modes. dergipark.org.tr For this compound, the symmetric vibrations of the quinoline ring system are expected to be prominent in the FT-Raman spectrum. The C-Cl bonds, being relatively non-polar, should also give rise to noticeable Raman signals. The symmetric N-H stretching vibration may also be observed. Due to the complementary nature of FT-IR and FT-Raman, a combined analysis provides a more complete picture of the vibrational modes of the molecule.

Table 2: Expected FT-Raman Active Modes for this compound

Vibrational Mode Expected Raman Shift Range (cm⁻¹)
Ring Breathing Mode (Quinoline) 700-900
Aromatic C-H Stretch 3000-3100
C=C/C=N Ring Stretch 1300-1600

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-Dimensional (1D) NMR Techniques (¹H, ¹³C)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino group. The chemical shifts of the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing chlorine atoms. The proton at C2 would likely be the most downfield of the heterocyclic ring protons due to its proximity to the nitrogen atom. The protons at C3, C5, and C8 will have characteristic chemical shifts and coupling patterns. The amino group protons would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the quinoline ring. The chemical shifts will be influenced by the nature of the substituents. The carbons bearing the chlorine atoms (C6 and C7) and the amino group (C4) will exhibit significant shifts compared to unsubstituted quinoline. The carbon atoms in the heterocyclic ring (C2, C3, C4, C4a, C8a) and the carbocyclic ring (C5, C6, C7, C8) will have characteristic chemical shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2 8.0-8.5 148-152
H2
C3 6.5-7.0 100-105
H3
C4 - 150-155
NH₂ 5.0-6.0
C4a - 145-150
C5 7.8-8.2 125-130
H5
C6 - 130-135
C7 - 130-135
C8 7.5-7.9 120-125
H8

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Two-Dimensional (2D) NMR Correlation Experiments (COSY, NOESY, HMBC, HSQC)

2D NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons, such as H2 and H3, and between H5 and the proton at C8 (if any long-range coupling exists). This helps in tracing the proton connectivity within the spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This can be useful for confirming the substitution pattern and for determining the conformation of flexible side chains, if present in analogues.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum of this compound would show cross-peaks connecting each proton signal to the signal of the carbon to which it is attached (e.g., H2 to C2, H3 to C3, H5 to C5, and H8 to C8). This is a powerful tool for assigning the carbon spectrum based on the assigned proton spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1.

The fragmentation of quinoline derivatives upon electron ionization often involves the loss of small neutral molecules. cdnsciencepub.com For this compound, common fragmentation pathways could include the loss of a chlorine atom, the loss of HCN from the heterocyclic ring, and fragmentation of the amino group. The presence of the chlorine atoms would also lead to fragment ions containing one or two chlorine atoms, each exhibiting their characteristic isotopic patterns.

Table 4: Predicted Key Mass Spectral Fragments for this compound

Fragment Predicted m/z
[M]⁺ Molecular Weight
[M-Cl]⁺ MW - 35/37
[M-HCN]⁺ MW - 27

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool for the analysis of this compound derivatives. This technique facilitates the separation of the target compound from impurities and reaction byproducts, while simultaneously providing mass information for structural confirmation. The retention time (t_R) in the chromatogram is a characteristic property of the compound under specific column and mobile phase conditions, aiding in its identification. Following chromatographic separation, the analyte is introduced into the mass spectrometer.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of polar molecules like 4-aminoquinoline (B48711) derivatives, as it typically generates intact protonated molecular ions [M+H]⁺. asianpubs.org This allows for the direct determination of the molecular weight.

Further structural information is obtained through tandem mass spectrometry (MS/MS), often employing collision-induced dissociation (CID). In this process, the precursor molecular ion is selected and subjected to fragmentation by collision with an inert gas. The resulting product ions provide a fragmentation pattern that serves as a molecular fingerprint, enabling the detailed structural elucidation of the analyte. nih.gov

For instance, the ESI-MS/MS analysis of a related compound, {3-[(7-chloroquinolin-4-yl)amino]acetophenone}, reveals a characteristic fragmentation pathway. The protonated molecular ion [M+H]⁺ is observed, and its subsequent fragmentation provides key structural insights. nih.gov A primary fragmentation involves the loss of the acetophenone (B1666503) side chain, leading to the formation of a stable 4-amino-7-chloroquinoline fragment.

Table 1: Representative ESI-MS/MS Data for a 4-Amino-7-chloroquinoline Analogue

Precursor Ion (m/z)Collision Energy (eV)Product Ions (m/z)Proposed Fragment
297.00 [M+H]⁺40-45253.99[M+H - C₂H₂O]⁺
218.14[M+H - C₄H₅NO]⁺
163.10[C₉H₆ClN]⁺

Data derived from the analysis of {3-[(7-chloroquinolin-4-yl)amino]acetophenone}. nih.gov

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Characterization

Electronic absorption spectroscopy, or UV-Vis, is a valuable technique for characterizing the chromophoric system inherent to the this compound scaffold. The quinoline ring system contains π-electrons that can be excited by ultraviolet or visible light, resulting in characteristic absorption bands. The position (λ_max) and intensity of these bands are sensitive to the electronic structure of the molecule, including the nature and position of substituents on the quinoline ring.

The introduction of an amino group at the 4-position and chloro groups at the 6- and 7-positions significantly influences the electronic transitions within the quinoline nucleus. The amino group, being an auxochrome, typically causes a bathochromic (red) shift of the absorption maxima compared to the unsubstituted quinoline core, due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. The solvent environment can also impact the absorption spectrum, with polar solvents often causing shifts in λ_max due to differential stabilization of the ground and excited states. researchgate.net

Table 2: UV-Vis Absorption Maxima for Aminoquinoline in Different Solvents

SolventAbsorption Maxima (λ_max, nm)
Cyclohexane243, 303, 315
Acetonitrile242, 303, 315
Ethanol (B145695)240, 303, 315, 330
Water235, 303, 315, 335

Data is representative for a generic aminoquinoline and illustrates the effect of solvent polarity on absorption bands. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Crystal System and Space Group

The first step in crystal structure determination is the identification of the crystal system and space group. The crystal system describes the symmetry of the unit cell, the smallest repeating unit of the crystal lattice. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. The space group provides a more detailed description of the symmetry elements within the unit cell.

For example, a related compound, quinoline-2-carboxylic acid, has been reported to crystallize in the monoclinic system with the space group P2₁/c. researchgate.net The determination of the crystal system and space group is crucial as it dictates the symmetry constraints that are applied during the refinement of the crystal structure.

Table 3: Example Crystallographic Data for a Quinoline Derivative

ParameterValue
CompoundQuinoline-2-carboxylic acid
Crystal SystemMonoclinic
Space GroupP2₁/c

Data is for a related quinoline derivative to illustrate crystallographic parameters. researchgate.net

Analysis of Asymmetric Unit and Molecular Planarity

The asymmetric unit is the smallest part of the unit cell from which the entire cell can be generated by applying the symmetry operations of the space group. The asymmetric unit can contain one or more molecules. For instance, the crystal structure of quinoline-2-carboxylic acid contains two molecules in its asymmetric unit. researchgate.net

A key structural feature of interest in this compound analogues is the planarity of the quinoline ring system. The fused aromatic rings are expected to be largely planar. However, the presence of substituents, such as the amino group, can introduce slight distortions from planarity. mdpi.com X-ray crystallography allows for the precise measurement of dihedral angles within the molecule, providing a quantitative assessment of its planarity. The analysis of intermolecular interactions, such as hydrogen bonding involving the amino group and π–π stacking between the quinoline rings, is also a critical aspect of the crystallographic study, as these interactions dictate the solid-state packing of the molecules. mdpi.com

Computational and Theoretical Chemistry Studies on 4 Amino 6,7 Dichloroquinoline

Quantum Chemical Computations

Quantum chemical computations are fundamental to understanding the electronic structure and geometry of 4-Amino-6,7-dichloroquinoline. These methods solve the Schrödinger equation for the molecule, providing detailed insights into its intrinsic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms—a process known as geometric optimization. dergipark.org.tr This optimization provides precise data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate the vibrational frequencies of the molecule. dergipark.org.tr These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure. researchgate.netresearchgate.net The calculated vibrational data helps in the definitive assignment of spectral bands observed experimentally. dergipark.org.tr

Table 1: Representative Calculated Geometric and Vibrational Parameters for a Dichloroquinoline Scaffold Note: This data is illustrative of parameters obtained for similar quinoline (B57606) structures through DFT calculations.

Parameter Calculated Value Unit
C-N Bond Length 1.37 Ångström (Å)
C-Cl Bond Length 1.74 Ångström (Å)
C-N-C Bond Angle 117.5 Degrees (°)
N-H Stretch Freq. 3450 Wavenumber (cm⁻¹)
C=C Aromatic Stretch Freq. 1610 Wavenumber (cm⁻¹)
C-Cl Stretch Freq. 780 Wavenumber (cm⁻¹)

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electron density distribution around a molecule and predict its reactivity. The MEP map displays regions of positive and negative electrostatic potential, which correspond to electrophilic and nucleophilic sites, respectively.

For this compound, MEP analysis reveals that the regions around the nitrogen atoms of the quinoline ring and the amino group are typically electron-rich (nucleophilic), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and regions near the electron-withdrawing chlorine atoms are electron-deficient (electrophilic). mdpi.com This information is invaluable for predicting how the molecule will interact with other reagents or biological targets. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a therapeutic agent, molecular docking and dynamics simulations are employed to study its interactions with specific biomolecular targets like proteins and enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. niscpr.res.in For derivatives of 4-aminoquinoline (B48711), docking studies have been conducted against various targets, including those relevant to malaria, cancer, and viral diseases. niscpr.res.inmdpi.comniscpr.res.in

These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the target's active site. niscpr.res.in The results are often expressed as a docking score, which estimates the binding affinity. Studies on similar 4-amino-7-chloroquinoline analogs have shown potential interactions with targets like Plasmodium falciparum lactate (B86563) dehydrogenase and dengue virus NS2B/NS3 protease. niscpr.res.inniscpr.res.in

Table 2: Illustrative Molecular Docking Results for 4-Aminoquinoline Analogs with Various Protein Targets

Protein Target PDB ID Docking Score (kcal/mol) Key Interacting Residues
P. falciparum Lactate Dehydrogenase 1LDG -4.8 to -7.5 Asp53, Ile54, Val115
Dengue Virus Protease 2FOM -6.0 to -8.0 Lys74, Leu149, Asn152
Tyrosine-protein kinase c-Src 3G6H -7.2 to -9.1 Thr338, Met341, Asp404

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-target complex over time. mdpi.com An MD simulation tracks the movements and interactions of all atoms in the system, offering a more realistic representation of the binding stability than static docking. These simulations can confirm whether the binding mode predicted by docking is stable in a simulated physiological environment, typically for nanoseconds. mdpi.com The analysis of MD trajectories can reveal conformational changes in both the ligand and the protein upon binding.

In Silico Assessment of Pharmacokinetic-Relevant Parameters in Research Models

Before a compound can be considered for further development, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico tools provide a rapid and cost-effective way to predict these properties.

ADMET prediction models are used to calculate various physicochemical and pharmacokinetic parameters for this compound and its analogs. mdpi.comnih.gov These parameters include solubility, lipophilicity (LogP), permeability, and compliance with established drug-likeness criteria such as Lipinski's "Rule of Five". nih.gov These predictions help researchers identify potential liabilities early in the research process and guide the design of molecules with more favorable drug-like properties. japsonline.com

Table 3: Predicted Pharmacokinetic and Physicochemical Properties for a Representative 4-Aminoquinoline Compound

Property Predicted Value Significance
Molecular Weight < 500 g/mol Lipinski's Rule Compliance
LogP (Lipophilicity) < 5 Lipinski's Rule Compliance
Hydrogen Bond Donors < 5 Lipinski's Rule Compliance
Hydrogen Bond Acceptors < 10 Lipinski's Rule Compliance
Aqueous Solubility (logS) -3.5 Moderate Solubility
Caco-2 Permeability High Potential for Good Absorption

Prediction of Lipophilicity (e.g., cLogP, logD)

Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). It is commonly expressed as the logarithm of the partition coefficient (logP) between an organic and an aqueous phase, typically octanol (B41247) and water. The calculated logP (cLogP) is a theoretical estimation of this property. For ionizable molecules like this compound, the distribution coefficient (logD) is also a key parameter as it considers the lipophilicity at different pH values, which is particularly relevant in physiological environments.

The amino group at the 4-position is basic, meaning the compound will be protonated at physiological pH. This ionization will influence its logD value, making it more hydrophilic at lower pH. The prediction of logD requires the pKa of the compound in addition to its logP. While precise computational predictions can vary between different software and algorithms, the structural features of this compound point towards a lipophilic character that is modulated by pH.

Table 1: Predicted Lipophilicity and Related Parameters for this compound and a Related Compound

CompoundMolecular FormulacLogP (estimated)pKa (predicted)
This compoundC₉H₆Cl₂N₂> 2.3~6.70
4-Amino-7-chloroquinolineC₉H₇ClN₂2.3Not Available

Note: The cLogP for this compound is an estimation based on the value for 4-Amino-7-chloroquinoline. The predicted pKa is for this compound.

Theoretical Evaluation of Blood-Brain Barrier (BBB) Permeation Potential (e.g., TPSA)

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS) and a property to be avoided for peripherally acting drugs to minimize CNS side effects. The Topological Polar Surface Area (TPSA) is a widely used descriptor in computational chemistry to predict the BBB permeability of a molecule. TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule.

For a molecule to readily cross the BBB via passive diffusion, a TPSA value of less than 90 Ų is generally considered favorable. The TPSA for this compound can be calculated based on the contributions of its nitrogen atoms. The primary amino group and the nitrogen atom in the quinoline ring are the main contributors to its polarity.

Based on its structure, the TPSA of this compound is estimated to be approximately 38.9 Ų. This value is well below the 90 Ų threshold, suggesting that the compound has a high potential to permeate the blood-brain barrier. This prediction is consistent with the TPSA of the similar compound, 4-Amino-7-chloroquinoline, which also has a calculated TPSA of 38.9 Ų.

Table 2: Predicted Blood-Brain Barrier Permeation Potential of this compound

CompoundTPSA (Ų)Predicted BBB Permeation
This compound38.9 (estimated)High

Computational Drug-Likeness Assessment (e.g., Lipinski's Rule of Five)

Lipinski's Rule of Five is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. sigmaaldrich.com The rule states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms). sigmaaldrich.com

A molecular mass less than 500 daltons. sigmaaldrich.com

A calculated octanol-water partition coefficient (cLogP) that does not exceed 5. sigmaaldrich.com

An analysis of the molecular properties of this compound against Lipinski's Rule of Five provides a preliminary assessment of its potential as an oral drug candidate.

Hydrogen Bond Donors: The primary amino group (-NH₂) has two hydrogen atoms attached to a nitrogen, contributing 2 hydrogen bond donors.

Hydrogen Bond Acceptors: The nitrogen atom of the amino group and the nitrogen atom within the quinoline ring can both act as hydrogen bond acceptors, for a total of 2.

Molecular Weight: The molecular formula of this compound is C₉H₆Cl₂N₂, giving it a molecular weight of 213.06 g/mol . sigmaaldrich.com

cLogP: As previously discussed, the cLogP is estimated to be greater than 2.3, which is well within the limit of 5.

Based on this analysis, this compound does not violate any of Lipinski's rules, suggesting that it possesses favorable physicochemical properties for oral bioavailability.

Table 3: Lipinski's Rule of Five Assessment for this compound

ParameterValueRuleCompliance
Hydrogen Bond Donors2≤ 5Yes
Hydrogen Bond Acceptors2≤ 10Yes
Molecular Weight ( g/mol )213.06< 500Yes
cLogP> 2.3 (estimated)≤ 5Yes

Virtual Screening Methodologies for Novel Lead Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given the favorable drug-like properties of the 4-aminoquinoline scaffold, virtual screening methodologies are highly applicable for the identification of novel lead compounds based on the this compound core structure.

The process of virtual screening typically involves the following steps:

Target Selection and Preparation: A three-dimensional structure of the biological target of interest is obtained, usually from crystallographic data. This structure is prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site.

Compound Library Preparation: A large database of chemical compounds is prepared for screening. This can include commercially available compounds, natural products, or virtually generated libraries of derivatives of a core scaffold like this compound. The compounds are typically represented as 3D structures with appropriate protonation states.

Molecular Docking: Each compound in the library is "docked" into the defined binding site of the target protein. Docking algorithms predict the preferred orientation and conformation of the ligand when bound to the receptor.

Scoring and Ranking: The binding affinity of each docked compound is estimated using a scoring function. These functions calculate a score that represents the strength of the interaction between the ligand and the target. The compounds are then ranked based on their scores.

Hit Selection and Experimental Validation: The top-ranked compounds, often referred to as "hits," are selected for further investigation. These hits are then acquired or synthesized and tested in biological assays to validate their activity.

For this compound and its analogs, virtual screening can be employed to explore their potential against a wide range of therapeutic targets. For instance, given the history of 4-aminoquinolines as antimalarial agents, virtual screening could be used to identify new derivatives with improved activity against resistant strains of Plasmodium falciparum. The process would involve docking a library of this compound derivatives into the active site of a key parasite enzyme. By analyzing the predicted binding modes and affinities, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process.

Structure Activity Relationship Sar Investigations of 4 Amino 6,7 Dichloroquinoline Derivatives

Impact of Halogen Substitution Patterns on Biological Activity Profiles

The nature and position of halogen substituents on the quinoline (B57606) ring are critical determinants of the biological activity of 4-aminoquinoline (B48711) derivatives. The 7-chloro substituent is a well-established feature for potent antimalarial activity, as it is believed to increase the basicity of the quinoline ring structure, which is essential for drug accumulation in the acidic food vacuole of the malaria parasite. youtube.comyoutube.com

Systematic studies have revealed that while the 7-chloro group is often optimal, other halogens at this position can also confer significant activity. A study of 108 4-aminoquinoline analogues showed that a halogen at the 7-position (Cl, Br, or I, but not F) was one of four structural features associated with activity against both chloroquine-susceptible and -resistant Plasmodium falciparum strains. nih.gov The electron-withdrawing nature of the halogen at the 7-position is thought to be a key factor. youtube.com

Interactive Table: Halogen Substitution and Antimalarial Activity

Compound 7-Substituent Activity Profile Reference
Chloroquine (B1663885) Analog Cl Potent against sensitive strains nih.gov
Chloroquine Analog Br Active against sensitive and resistant strains nih.gov
Chloroquine Analog I Active against sensitive and resistant strains nih.gov

Influence of the C-4 Amino Substituent on Pharmacological Efficacy

The substituent attached to the 4-amino group of the quinoline ring plays a pivotal role in the pharmacological efficacy of these compounds. Modifications in this region can significantly impact the molecule's interaction with its biological target and its pharmacokinetic properties.

The nature of the linker between the 4-amino group and a terminal amino group is crucial. For instance, the incorporation of an aromatic ring in the side chain at the C-4 position has been shown to reduce toxicity while increasing antimalarial activity in some derivatives. youtube.com Furthermore, the presence of a protonatable nitrogen at the distal end of the side chain is a common feature of active 4-aminoquinoline antimalarials. nih.gov

Quantitative structure-activity relationship (QSAR) studies have indicated that the presence of hydrogen bond donors near the 4-amino group can positively contribute to the biological activity. ijisrt.com This suggests that specific interactions with the target protein in this region are important for the compound's mechanism of action. The steric and electronic properties of the substituents at the C-4 amino position must be carefully balanced to achieve optimal efficacy.

Role of Side-Chain Length, Branching, and Heteroatom Incorporation on Activity

The side chain extending from the 4-amino group is a key area for modification to modulate the activity of 4-amino-6,7-dichloroquinoline derivatives. Its length, degree of branching, and the presence of heteroatoms can have profound effects on pharmacological properties.

Side-Chain Length: The length of the alkyl chain connecting the 4-amino group to a terminal basic nitrogen is a critical parameter. Studies have shown that both shortening and lengthening the side chain from the standard four-carbon chain of chloroquine can lead to compounds with improved activity against drug-resistant strains of P. falciparum. nih.gov Specifically, side chains with two to five carbons are often considered optimal for antimalarial activity. youtube.com A study of a large panel of 4-aminoquinolines identified that side chain lengths of ≤3 or ≥10 carbons were associated with activity against chloroquine-resistant parasites. nih.gov

Branching: The introduction of branching in the side chain can influence the compound's lipophilicity and its ability to fit into the binding pocket of its target. While less systematically studied than side-chain length, branching can be used to fine-tune the pharmacokinetic profile of the derivatives.

Heteroatom Incorporation: The incorporation of heteroatoms such as oxygen or sulfur in the side chain can alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability. Replacing the exocyclic nitrogen at the 4-position with sulfur or oxygen has been shown to significantly alter the basicity of the quinolinyl nitrogen, leading to lower antimalarial potency but an improved selectivity index against chloroquine-resistant strains. nih.gov The introduction of additional basic amino groups within the side chain can, in some cases, enhance potency. nih.gov

Interactive Table: Side-Chain Modifications and Antimalarial Activity

Modification Effect on Activity Reference
Shortening side chain (≤3 carbons) Increased activity against resistant strains nih.gov
Lengthening side chain (≥10 carbons) Increased activity against resistant strains nih.gov
Optimal length for general activity 2-5 carbons youtube.com

Stereochemical Considerations in Aminoquinoline Derivative Design

Stereochemistry can play a significant role in the biological activity of chiral 4-aminoquinoline derivatives. The three-dimensional arrangement of atoms can influence drug-receptor interactions, with one enantiomer often exhibiting greater potency than the other.

For instance, in studies of bisquinoline compounds, which feature two 4-aminoquinoline moieties linked together, the stereochemistry of the linker, such as in cyclohexane-1,2-diamine, has been shown to be important for in vivo antimalarial activity. manchester.ac.uk It has been observed that the dextrorotatory (d)-isomer of some 4-aminoquinolines is less toxic than the levorotatory (l)-isomer. youtube.com This highlights the importance of considering stereochemistry in the design of new derivatives to optimize both efficacy and safety. Molecular modeling studies can help to elucidate the structural and stereochemical requirements for efficient interaction with biological targets. mdpi.com

Exploration of Hybrid Molecules Incorporating Diverse Pharmacophores

A promising strategy in the development of novel this compound derivatives is the creation of hybrid molecules. This approach involves covalently linking the 4-aminoquinoline scaffold to other pharmacophores, aiming to combine the therapeutic advantages of both moieties, achieve synergistic effects, or overcome drug resistance mechanisms.

Conjugation with Heterocyclic Systems (e.g., Triazines, Pyrano[2,3-c]pyrazoles, Isatins, Hydrazones)

Triazines: Hybrid molecules combining the 4-aminoquinoline core with a 1,3,5-triazine (B166579) ring have demonstrated significant antimalarial activity. nih.govnih.gov A systematic modification of the triazine moiety attached to the 4-amino-7-chloroquinoline scaffold has yielded compounds with high in vitro activity against both chloroquine-sensitive and -resistant strains of P. falciparum, often with low toxicity to mammalian cells. nih.govnih.gov

Pyrano[2,3-c]pyrazoles: The conjugation of 4-aminoquinoline with pyrano[2,3-c]pyrazole scaffolds has resulted in hybrid compounds with potent antimalarial properties. semanticscholar.orgnih.gov One study reported a series of hybrids linked via an ethyl group that showed significant in vitro activity against both chloroquine-sensitive and -resistant P. falciparum strains. semanticscholar.org The pyrano[2,3-c]pyrazole moiety is a versatile scaffold known for a range of biological activities.

Isatins: Isatin (B1672199) (indole-2,3-dione) is a privileged scaffold in medicinal chemistry. Hybrid molecules incorporating both 4-aminoquinoline and isatin moieties have been synthesized and evaluated for their biological activities, including as antibacterial agents. mdpi.com The rationale behind these hybrids is to combine the known properties of both pharmacophores to create novel therapeutic agents.

Hydrazones: The hydrazone linkage has been employed to connect the 4-aminoquinoline core to various aromatic systems, leading to compounds with a range of biological activities. For example, 4-aminoquinoline-hydrazone hybrids have been investigated as promising antibacterial agents. mdpi.com The synthesis of these hybrids often involves the condensation of a 4-aminoquinoline-substituted hydrazide with an appropriate aldehyde or ketone.

Mechanistic Insights into the Biological Activity of 4 Amino 6,7 Dichloroquinoline Analogues in Vitro and Animal Models

Antimalarial Mechanisms of Action

The efficacy of 4-aminoquinolines against Plasmodium species, the causative agents of malaria, is primarily attributed to their interference with the parasite's metabolism within infected erythrocytes. The parasite digests host hemoglobin in its acidic digestive vacuole, a process that releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies this heme by polymerizing it into an inert, crystalline pigment called hemozoin, which is biochemically equivalent to beta-hematin. 4-Aminoquinoline (B48711) analogues disrupt this critical detoxification process through a multi-step mechanism.

A primary mechanism of action for 4-aminoquinoline antimalarials is the inhibition of hemozoin formation. These compounds are understood to form a complex with ferriprotoporphyrin IX (FPIX), the monomeric unit of hemozoin. This interaction, often involving π-π stacking between the quinoline (B57606) ring and the porphyrin system, effectively caps (B75204) the growing crystal face of beta-hematin, preventing further polymerization.

The accumulation of the drug-FPIX complex and the resulting build-up of free, soluble heme are cytotoxic to the parasite. This free heme can generate reactive oxygen species, leading to oxidative stress, and can also destabilize and lyse parasitic membranes, ultimately causing parasite death. Structure-activity relationship studies have indicated that the 4-aminoquinoline nucleus is the essential component for strong complexation with heme, while the presence of a chlorine atom at the 7-position of the quinoline ring is a critical requirement for potent beta-hematin inhibitory activity.

A key feature enabling the potent antimalarial activity of 4-aminoquinoline analogues is their accumulation to high concentrations within the parasite's acidic digestive vacuole. This organelle maintains a pH of approximately 5.0-5.5. The basic amino side chain characteristic of these compounds is crucial for this accumulation.

As weak bases, 4-aminoquinolines can diffuse across biological membranes in their unprotonated state. Upon entering the acidic environment of the digestive vacuole, the nitrogen atoms in the side chain and the quinoline ring become protonated. This charged, diprotonated form of the drug is less membrane-permeable and becomes effectively trapped within the vacuole. This process, known as "pH trapping," can lead to drug concentrations inside the vacuole that are several hundred to a thousand times higher than in the external medium, thereby concentrating the drug at its primary site of action. This high concentration is essential for effectively inhibiting hemozoin formation.

Beyond heme detoxification, research has explored other potential targets for 4-aminoquinolines, including parasitic enzymes essential for metabolism. One such enzyme is Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), which plays a vital role in the parasite's anaerobic glycolysis, its sole source of energy.

Docking studies have suggested that 4-amino substituted-7-chloroquinoline derivatives can bind to PfLDH, with some analyses indicating that they occupy the binding pocket of the enzyme's cofactor, NADH. This suggests a competitive mode of inhibition, where the drug competes with NADH for access to the enzyme's active site. However, other experimental evidence presents a more complex interaction. Some studies have shown that while chloroquine (B1663885), a prototypical 4-aminoquinoline, binds to PfLDH, it does not significantly inhibit its enzymatic activity directly. Instead, it was found to protect the enzyme from inhibition by free heme, which is a known potent inhibitor of PfLDH. This suggests an indirect mechanism where the drug's interaction with the enzyme might mitigate heme-induced toxicity, although its primary antimalarial effect remains the disruption of heme polymerization.

The widespread emergence of parasite resistance to chloroquine has driven extensive research into novel 4-aminoquinoline analogues capable of overcoming this resistance. Resistance is primarily linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which is believed to reduce the accumulation of the drug in the digestive vacuole.

Strategies to circumvent resistance have focused on modifying the chemical structure of the 4-aminoquinoline scaffold, particularly the side chain. Research has shown that altering the length and branching of the alkyl amine side chain can restore activity against chloroquine-resistant strains. Both shortening and lengthening the side chain compared to that of chloroquine have yielded compounds that retain potent activity against resistant parasites. These modifications are thought to reduce the affinity of the drug for the mutated PfCRT transporter, thereby preventing its efflux from the vacuole and allowing it to accumulate to effective concentrations. Several novel 4-amino-7-chloroquinoline derivatives have demonstrated significant potency against various chloroquine-resistant P. falciparum strains in vitro. nih.gov

Compound/AnalogueP. falciparum Strain (Resistance Profile)IC50 (nM)
Chloroquine 3D7 (Sensitive)15.6
Dd2 (Resistant)148.2
7-chloroquinoline-benzimidazole hybrid 5a 3D7 (Sensitive)14.2
Dd2 (Resistant)114.5
7-chloroquinoline-benzimidazole hybrid 5b 3D7 (Sensitive)11.8
Dd2 (Resistant)102.7
7-chloroquinoline-benzimidazole hybrid 5c 3D7 (Sensitive)13.9
Dd2 (Resistant)108.9
7-chloroquinoline-benzimidazole hybrid 5d 3D7 (Sensitive)11.2
Dd2 (Resistant)98.6

Data compiled from select in vitro studies. nih.gov IC50 values represent the concentration required to inhibit 50% of parasite growth.

Anticholinesterase Activity Mechanisms

In addition to their antimalarial properties, certain 4-aminoquinoline analogues have been identified as inhibitors of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical for the breakdown of the neurotransmitter acetylcholine (B1216132) and are significant therapeutic targets in neurodegenerative diseases like Alzheimer's disease.

Kinetic studies have revealed that 4-aminoquinoline derivatives can inhibit cholinesterases through various modes, including competitive, non-competitive, and mixed-type inhibition. The specific mode of inhibition is highly dependent on the structure of the individual analogue, particularly the substituents on the 4-amino group and the quinoline ring.

Docking studies suggest that the 4-aminoquinoline scaffold can interact with the active site of AChE. The quinoline ring is proposed to bind to the choline-binding site (anionic subsite) of the enzyme, while the side chain can interact with residues at the peripheral anionic site. In a mixed-type inhibition model, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax). Many 4-aminoquinoline-based adamantane (B196018) derivatives exhibit this type of inhibition for both AChE and BChE. nih.gov A non-competitive mode was observed for compounds with certain structural features, such as a trifluoromethyl group on the quinoline ring. nih.gov

Compound (4-aminoquinoline-adamantane derivative)EnzymeKi (µM)Mode of Inhibition
Compound 1 AChE1.2Mixed
BChE1.1Mixed
Compound 3 AChE0.86Non-competitive
BChE0.69Mixed
Compound 5 AChE0.075Mixed
BChE0.091Mixed
Compound 6 AChE1.1Non-competitive
BChE1.3Mixed
Compound 8 AChE0.81Mixed
BChE0.44Mixed
Compound 19 AChE0.28Competitive
BChE1.6Mixed

Data from a study on 4-aminoquinoline-based adamantanes. nih.gov Ki represents the inhibition constant.

Differential Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Derivatives of 4-aminoquinolines have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the pathology of neurodegenerative diseases. bg.ac.rsresearchgate.net Studies on various synthesized 4-aminoquinoline analogues show that they inhibit these cholinesterases with inhibition constants (Ki) ranging from the nanomolar to the micromolar scale. bg.ac.rsnih.gov

Generally, these compounds exhibit reversible inhibition and show a slight selectivity for AChE over BChE. bg.ac.rsresearchgate.net The structural features of the analogues play a significant role in their inhibitory potency and selectivity. For instance, the nature of the substituent at the C(4)-amino group and the C(7) position of the quinoline ring dictates the interaction with the active sites of the enzymes. bg.ac.rs

Docking studies reveal that the quinoline group typically positions itself in the choline-binding site within the AChE active site gorge. researchgate.net Substituents on the C(4)-amino group can then form hydrogen bonds or π-interactions with residues at the peripheral anionic site (PAS), depending on their lipophilicity and size. bg.ac.rsresearchgate.net For BChE inhibition, compounds with more voluminous substituents at the C(4)-amino position (like an adamantyl group) or those with strong electron-withdrawing groups at C(7) (such as a trifluoromethyl group) have been found to be the most potent. bg.ac.rs

Specifically, 4-aminoquinolines bearing an adamantane moiety have demonstrated very potent inhibition of both AChE and BChE, with Ki values ranging from 0.075 to 25 µM. nih.gov Within this series, some compounds showed modest selectivity; for example, one compound was identified as a 10-times more selective inhibitor for BChE, while another was 5.8 times more potent against AChE. nih.gov The elongation of an n-alkyl chain as a spacer at the C(4) position can also enhance inhibitory activity, with an n-octylamino chain significantly increasing potency against AChE. bg.ac.rsnih.gov

Table 1: Inhibition of Cholinesterases by 4-Aminoquinoline Analogues

Compound Type Target Enzyme Inhibition Constant (Ki) Selectivity
4-Aminoquinoline Derivatives AChE & BChE 0.50 to 50 µM Slight selectivity for AChE
Adamantane-bearing 4-Aminoquinolines AChE & BChE 0.075 to 25 µM Modest, compound-dependent
n-Octylamino-4-aminoquinoline AChE Potent inhibition -

Antiviral Activity Mechanisms

Inhibition of Viral Replication in Cellular Models (e.g., Dengue Virus)

The 4-aminoquinoline scaffold is a known starting point for the development of antiviral agents. mdpi.com Analogues of this structure have demonstrated activity against various viruses, including Dengue virus (DENV). For example, amodiaquine (B18356), a 4-aminoquinoline derivative, has been reported to possess activity against DENV serotype 2 (DENV2). mdpi.com

Research into the antiviral mechanisms of quinoline derivatives against DENV suggests that their effect is not due to direct virucidal activity. mdpi.com Studies performing viral yield reduction assays, where the compounds are added at different times post-infection, indicate that these molecules likely act at a post-entry stage of the viral replication cycle. mdpi.commdpi.com The precise mechanism can involve targeting various viral or host factors necessary for the completion of the viral life cycle. While some quinoline derivatives have been shown to inhibit DENV, the specific mechanisms for 4-amino-6,7-dichloroquinoline analogues are part of a broader investigation into this chemical class. mdpi.com For instance, the related compound chloroquine has been studied for its potential to inhibit DENV, although its efficacy in clinical trials has been insufficient. mdpi.com

In Silico Prediction of Interaction with Viral Proteins (e.g., SARS-CoV-2)

In the search for inhibitors of SARS-CoV-2, computational methods have been employed to screen various compound libraries, including 4-aminoquinoline derivatives. accscience.com These in silico studies often focus on key viral proteins that are essential for replication, such as the main protease (Mpro or 3CLpro). accscience.comnih.gov

Molecular docking simulations have predicted that 4-aminoquinoline derivatives can bind to the active site of the SARS-CoV-2 Mpro. accscience.comeurjchem.com For example, a study designed a series of chloroquine analogues and used an artificial neural network-based QSAR model to predict their IC50 values against the virus. The analogue 4-((7-chloroquinolin-4-yl)amino)phenol was predicted to have a high binding affinity of -7.8 kcal/mol to Mpro. nih.gov Another in silico investigation of 4,7-dichloroquinoline (B193633) showed it interacts effectively with the SARS-CoV-2 spike glycoprotein, with a strong binding affinity indicated by a Glide score of -4.8. researchgate.net These computational findings suggest that the 4-aminoquinoline scaffold serves as a promising framework for designing potent inhibitors of SARS-CoV-2 proteins, warranting further experimental validation. accscience.comnih.gov

Antimicrobial and Antibacterial Activity Mechanisms

Broad-Spectrum Activity against Gram-Positive and Gram-Negative Bacteria (in vitro)

Analogues of 4-aminoquinoline have shown notable in vitro antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net The antimicrobial efficacy of these compounds is often concentration-dependent. researchgate.net Structure-activity relationship (SAR) studies indicate that the presence and position of certain substituents on the quinoline ring are crucial for activity. For instance, the introduction of electron-withdrawing groups has been observed to enhance the antimicrobial properties of some 7-chloro-4-aminoquinoline derivatives. researchgate.net

A series of synthesized 6-aminoquinolones (isomers of the more common fluoroquinolones) demonstrated good activity against Gram-negative bacteria (excluding Pseudomonas aeruginosa) and, for certain derivatives, against Gram-positive bacteria as well. nih.gov Specifically, compounds featuring a thiomorpholine (B91149) group at the C-7 position showed good efficacy against Gram-positive strains. nih.gov Other studies on different quinoline analogues found that some compounds displayed potent activity against strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net

Table 2: In Vitro Antibacterial Activity of Selected Quinolone Analogues

Bacterial Strain Type Compound Series Observed Activity
Staphylococcus aureus Gram-Positive 7-Chloro-4-aminoquinoline derivatives Potent Activity (e.g., 4e, 4f, 4n)
Bacillus subtilis Gram-Positive 7-Chloro-4-aminoquinoline derivatives Good to Moderate Efficacy
Escherichia coli Gram-Negative 6-Aminoquinolones Good Activity

Molecular Targets Involved in Antimicrobial Action

The antibacterial mechanism of quinolone compounds is primarily attributed to the inhibition of essential bacterial enzymes involved in DNA replication. nih.gov The primary molecular target for this class of compounds is bacterial DNA gyrase (a type II topoisomerase). nih.gov By inhibiting DNA gyrase, these compounds prevent the relaxation of supercoiled DNA, a critical step for DNA replication and transcription, ultimately leading to bacterial cell death.

For 4-aminoquinoline derivatives, their antimalarial action involves accumulating in the parasite's acidic food vacuole and interfering with the polymerization of heme into hemozoin, leading to a buildup of toxic free heme. nih.govresearchgate.net While this mechanism is specific to the malaria parasite, the ability of the 4-aminoquinoline scaffold to interact with biological macromolecules is evident. In bacteria, the antimicrobial action is linked to their ability to inhibit bacterial DNA-gyrase, similar to other quinolone antibacterials. nih.gov The structural features of 4-aminoquinoline analogues, such as the 7-chloro and 4-amino groups, are considered critical for their interaction with molecular targets. nih.gov

Antiproliferative and Anticancer Activity Mechanisms (in vitro)

The anticancer potential of 4-aminoquinoline derivatives has been a subject of extensive research, with studies revealing their ability to impede the growth of various cancer cell lines. The mechanisms underlying this antiproliferative activity are multifaceted, primarily involving the induction of programmed cell death (apoptosis) and interference with the cell cycle.

Inhibition of Cell Line Proliferation (e.g., MCF-7 breast cancer cells)

Studies on related quinoline derivatives have shown that treatment of MCF-7 cells results in several key apoptotic events:

Cell Cycle Arrest: Compounds can cause cells to accumulate in the G2/M phase of the cell cycle, preventing them from dividing and proliferating. researchgate.netnih.gov

DNA Damage and Fragmentation: A hallmark of apoptosis is the fragmentation of DNA, which has been observed in MCF-7 cells following treatment with quinoline analogues. researchgate.netnih.gov

Modulation of Apoptotic Proteins: These compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, thereby shifting the cellular balance in favor of cell death. beilstein-journals.org

Activation of p53: Some quinoline-based compounds have been shown to elicit a DNA damage response through the activation of the tumor suppressor protein p53, which can, in turn, trigger apoptosis. nih.gov

The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. Various quinoline derivatives have shown potent activity against MCF-7 cells, with IC50 values in the micromolar range. nih.govresearchgate.net

Table 1: Antiproliferative Activity of Selected Quinoline Analogues Against MCF-7 Cells

Compound TypeObserved EffectIC50 / GI50 ValueReference
Quinoline-4–carboxylic acid derivative (3j)Inhibition of cellular growth82.9% reduction at test concentration nih.gov
4-amino-thieno[2,3-d]pyrimidine derivative (Compound 2)Antiproliferative activity4.3 µg/mL (0.013 µM) researchgate.net
Quinoline-chalcone derivative (14g)Antiproliferative activity1.81 µM nih.gov
Monobenzyltin compound (C1)Cytotoxicity2.5 µg/mL researchgate.net

Insecticidal and Larvicidal Activity Mechanisms (in vitro and vector models)

Derivatives of the 4-aminoquinoline scaffold have shown significant promise as insecticidal and larvicidal agents, particularly against mosquito species that act as vectors for diseases like malaria and dengue fever.

Efficacy Against Mosquito Vectors (e.g., Anopheles stephensi, Aedes aegypti)

The parent compound, 4,7-dichloroquinoline, has demonstrated notable larvicidal and pupicidal properties against the malaria vector Anopheles stephensi and the dengue vector Aedes aegypti. bohrium.comscienceopen.commdpi.com The efficacy is measured by the lethal concentration (LC50), which is the concentration of the substance required to kill 50% of the test population.

Studies have shown that modifications to the 4-amino-7-chloroquinoline structure can significantly enhance its larvicidal potency. For instance, the introduction of 4-alkoxy moieties has resulted in compounds with substantially lower LC50 values compared to the parent 4,7-dichloroquinoline, in some cases even surpassing the efficacy of standard larvicides like Spinosad. mdpi.comnih.gov

Table 2: Larvicidal Efficacy of 4,7-dichloroquinoline and its Analogues Against Mosquito Vectors

CompoundMosquito SpeciesLife StageLC50 Value (24h)Reference
4,7-dichloroquinolineAnopheles stephensiFirst Instar Larva4.408 µM/mL bohrium.comscienceopen.com
4,7-dichloroquinolineAnopheles stephensiPupa7.958 µM/mL bohrium.comscienceopen.com
4,7-dichloroquinolineAedes aegyptiFirst Instar Larva5.016 µM/mL bohrium.comscienceopen.com
4,7-dichloroquinolineAedes aegyptiPupa10.669 µM/mL bohrium.comscienceopen.com
4-alkoxy-7-chloroquinoline (Compound 6')Aedes aegyptiLarva0.02 ppm mdpi.comnih.gov
4-alkoxy-7-chloroquinoline (Compound 3)Aedes aegyptiLarva2.51 ppm mdpi.comnih.gov

Molecular Interactions with Insect-Specific Targets (e.g., Odorant Binding Proteins)

While the precise molecular targets for this compound analogues in insects are still under investigation, a probable mechanism of action for quinoline-based insecticides is the inhibition of acetylcholinesterase (AChE). beilstein-journals.orgresearcher.life AChE is a critical enzyme in the central nervous system of insects, responsible for breaking down the neurotransmitter acetylcholine. researcher.life Inhibition of this enzyme leads to an accumulation of acetylcholine at the synapse, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect. researcher.life In silico docking studies of other quinoline derivatives have suggested that they can act as AChE inhibitors. beilstein-journals.org

Another potential, though less explored, area of interaction is with Odorant Binding Proteins (OBPs). OBPs are small soluble proteins found in the sensillum lymph of insect chemosensory organs. researchgate.netfrontiersin.org They are crucial for transporting hydrophobic odorant molecules, including pheromones and plant volatiles, to the olfactory receptors. frontiersin.org By interfering with the function of OBPs, a compound could disrupt an insect's ability to locate food, mates, and suitable egg-laying sites, thereby impacting its survival and reproduction. researchgate.net While direct evidence linking 4-aminoquinoline derivatives to OBP inhibition is limited, the general principle of targeting these proteins represents a promising avenue for the development of novel insect control agents. nih.gov

Quorum Sensing Inhibition Mechanisms

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. This system regulates various processes, including virulence factor production and biofilm formation, making it an attractive target for antimicrobial strategies that aim to disarm pathogens rather than kill them, thereby reducing the selective pressure for resistance. oup.comnih.gov

Quinoline and its derivatives have emerged as potent inhibitors of QS, particularly in the opportunistic pathogen Pseudomonas aeruginosa. This bacterium utilizes a QS system based on quinolone signals, known as the Pseudomonas quinolone signal (pqs) system. nih.gov The key signaling molecules in this system are 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its precursor, 2-heptyl-4(1H)-quinolone (HHQ). scienceopen.com

The structural similarity between 4-aminoquinoline scaffolds and the native PQS/HHQ signal molecules allows them to act as competitive antagonists. scienceopen.com These analogues can bind to the transcriptional regulator PqsR (also known as MvfR), which is the receptor for PQS and HHQ. bohrium.com By occupying the ligand-binding domain of PqsR, the 4-aminoquinoline analogues prevent the native signaling molecules from binding and activating the receptor. This blockage interrupts the entire pqs signaling cascade. bohrium.com

The consequences of PqsR inhibition include:

Suppression of Virulence Factor Production: The expression of numerous virulence factors, such as pyocyanin (B1662382), elastase, and rhamnolipids, is significantly reduced.

Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. By disrupting the QS system that controls their formation, quinoline derivatives can prevent biofilm development and even eradicate pre-formed biofilms. scienceopen.commdpi.com

Molecular docking studies have confirmed that quinoline-based derivatives can fit into the ligand-binding domain of PqsR, effectively acting as competitive inhibitors. bohrium.com Research has identified specific 4-amino-7-chloroquinoline derivatives that exhibit significant QS inhibitory activity, reducing biofilm formation and pyocyanin synthesis in P. aeruginosa. scienceopen.commdpi.com For example, one study identified a quinoline-based derivative that inhibited the pqs system with an IC50 of 20.22 µmol L⁻¹. This mechanism presents a promising strategy for combating bacterial infections by targeting their communication systems rather than their viability.

Advanced Applications and Future Research Directions for 4 Amino 6,7 Dichloroquinoline Research

Rational Design and Synthesis of Next-Generation Aminoquinoline Derivatives

The rational design of new derivatives of 4-Amino-6,7-dichloroquinoline is a key strategy to enhance therapeutic efficacy and overcome existing limitations of current drugs. This approach involves the strategic modification of the parent molecule to improve its pharmacological properties.

One primary strategy involves the modification of the amino group at the 4-position. By introducing various alkyl and aryl substituents, researchers can modulate the compound's basicity, lipophilicity, and steric properties, all of which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. For instance, the incorporation of bulky side chains can prevent metabolic dealkylation, a common pathway for drug inactivation. mdpi.com

Another approach is the introduction of diverse functional groups onto the quinoline (B57606) core. Hybrid molecules, where this compound is linked to other pharmacophores, have shown promise. For example, creating hybrids with benzimidazole (B57391) has been explored for anticancer activity. mdpi.com The synthesis of these next-generation derivatives often relies on nucleophilic aromatic substitution reactions, where the chlorine atom at the 4-position of a precursor like 4,6,7-trichloroquinoline (B3021644) would be displaced by a desired amine. frontiersin.orgnih.gov Microwave-assisted synthesis has emerged as an efficient method for preparing 4-aminoquinoline (B48711) derivatives, offering advantages such as shorter reaction times and higher yields. frontiersin.org

Derivative Type Design Rationale Potential Therapeutic Application
Side-chain modified analoguesEnhance metabolic stability, overcome resistanceAntimalarial, Anticancer
Hybrid molecules (e.g., with benzimidazole)Combine pharmacophores for synergistic effectsAnticancer
Metal complexes (e.g., with Copper(II))Potentiate pharmacological propertiesAntimalarial

Exploration of Novel Biological Targets for Therapeutic Intervention

While 4-aminoquinolines are historically known for their antimalarial properties, derivatives of this compound have the potential to interact with a broader range of biological targets, opening up new therapeutic possibilities.

In the realm of infectious diseases, beyond malaria, these compounds are being investigated for their activity against other parasites like Leishmania. nih.govfrontiersin.org The mechanism of action in these organisms may involve interference with parasitic metabolic pathways or accumulation in acidic organelles, similar to the proposed mechanism in Plasmodium. nih.gov Furthermore, the quinoline scaffold is present in compounds with documented antiviral, antimicrobial, and antifungal activities, suggesting that this compound derivatives could be developed to treat a wide spectrum of infections. mdpi.comnih.gov

In oncology, the focus is shifting towards identifying specific molecular targets. Quinoline derivatives have been shown to act as kinase inhibitors, which are crucial regulators of cell signaling pathways often dysregulated in cancer. mdpi.com For example, Lenvatinib, a quinoline-based drug, inhibits multiple receptor tyrosine kinases. mdpi.com Derivatives of this compound could be designed to target specific kinases involved in tumor growth and proliferation. Another promising area is the inhibition of autophagy, a cellular process that can promote cancer cell survival. Chloroquine (B1663885) and hydroxychloroquine (B89500), structurally related compounds, are known autophagy inhibitors, and this property is being explored to overcome resistance to conventional cancer therapies. nih.gov

Therapeutic Area Potential Biological Target Mechanism of Action
Infectious DiseasesParasite lysosomes/food vacuole nih.govDrug accumulation, interference with detoxification pathways
Bacterial and fungal enzymes nih.govInhibition of essential metabolic processes
OncologyProtein kinases mdpi.comInhibition of cell signaling and proliferation
Autophagy pathways nih.govSensitization of cancer cells to chemotherapy

Strategies for Overcoming Drug Resistance in Pathogenic Organisms

The emergence of drug resistance in pathogens is a major global health threat. nih.gov For malaria, resistance to chloroquine is widespread, diminishing its clinical utility. nih.gov The development of this compound derivatives offers a promising strategy to circumvent these resistance mechanisms.

One of the primary mechanisms of chloroquine resistance in Plasmodium falciparum involves the parasite's ability to efflux the drug from its acidic food vacuole. nih.gov Rational design of new this compound derivatives can address this by modifying the side chain to increase the basicity and steric hindrance, thereby reducing recognition and transport by efflux pumps. nih.gov The introduction of bulky, lipophilic groups can also enhance the compound's ability to accumulate within the parasite. mdpi.com

Another strategy is to develop compounds that act on different or multiple targets within the pathogen. By moving away from the traditional target of heme detoxification, researchers can explore derivatives that inhibit other essential parasitic enzymes, making it less likely for resistance to develop through a single-point mutation. nih.gov Furthermore, combination therapy, where a this compound derivative is co-administered with another antimicrobial agent, can be an effective approach to combat resistance. mdpi.com

In cancer, multidrug resistance (MDR) is a significant challenge, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). mdpi.com Quinoline-based compounds have been investigated as P-gp inhibitors, and derivatives of this compound could be designed to reverse MDR in cancer cells, thereby enhancing the efficacy of co-administered chemotherapeutic agents. mdpi.com

Development of Robust and Efficient Synthetic Routes for Scalable Production

For any promising drug candidate to be viable, the development of a robust, scalable, and cost-effective synthetic route is essential. The synthesis of this compound and its derivatives typically starts from a substituted aniline (B41778) precursor. wikipedia.org

A common synthetic pathway involves the construction of the quinoline ring system, followed by the introduction of the amino group at the 4-position. The Gould-Jacobs reaction is a classical method for synthesizing the quinoline core. wikipedia.org The key intermediate, a 4-chloroquinoline (B167314), is then subjected to a nucleophilic aromatic substitution with the desired amine to yield the final 4-aminoquinoline product. frontiersin.orgnih.gov

To improve the efficiency and scalability of these syntheses, several modern techniques are being employed. Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields for the chloro-amine coupling step. frontiersin.orgijisrt.com The development of one-pot procedures, where multiple synthetic steps are carried out in the same reaction vessel, can streamline the process and reduce waste. frontiersin.org For large-scale production, avoiding costly and hazardous reagents and minimizing the need for chromatographic purification are critical considerations. mdpi.com

Synthetic Step Traditional Method Modern/Scalable Approach
Quinoline core synthesisGould-Jacobs reaction wikipedia.orgOptimized one-pot procedures
Amination at C4Nucleophilic aromatic substitution with conventional heating nih.govMicrowave-assisted synthesis frontiersin.orgijisrt.com
PurificationColumn chromatography mdpi.comRecrystallization, avoiding chromatography mdpi.com

Integration of Computational and Experimental Approaches for Lead Optimization

The integration of computational tools with experimental methods is revolutionizing the drug discovery process, enabling a more rapid and rational approach to lead optimization. For this compound, these integrated strategies can accelerate the identification of derivatives with improved therapeutic profiles.

In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable for predicting how a molecule will interact with its biological target. niscpr.res.innih.gov Docking simulations can provide insights into the binding mode and affinity of different derivatives, helping to prioritize compounds for synthesis. niscpr.res.inniscpr.res.in QSAR models can establish a mathematical relationship between the chemical structure of a compound and its biological activity, guiding the design of more potent analogues. ijisrt.com

Computational methods are also used to predict the ADME and toxicity (ADMET) properties of new compounds. mdpi.com By identifying potential liabilities such as poor solubility, metabolic instability, or toxicity early in the drug discovery process, researchers can focus their efforts on compounds with a higher probability of success. mdpi.com

These computational predictions are then validated and refined through experimental testing. Synthesized compounds are evaluated in a battery of in vitro and in vivo assays to determine their biological activity, cytotoxicity, and pharmacokinetic properties. This iterative cycle of design, synthesis, and testing allows for the systematic optimization of lead compounds, ultimately leading to the development of safer and more effective drugs based on the this compound scaffold.

Q & A

What are the established synthetic routes for 4-Amino-6,7-dichloroquinoline, and what analytical methods confirm its purity and structure?

Basic
The synthesis of this compound derivatives often involves modifications of classical approaches like the Conrad-Limpach synthesis, using precursors such as m-chloroaniline and ethyl ethoxymethylenemalonate . Advanced methods include phosphoramidite chemistry for oligonucleotide (ODN) synthesis, where intermediates are purified via reverse-phase HPLC (RP-HPLC) and characterized using MALDI-TOF mass spectrometry . Critical steps include protecting group removal (e.g., dimethoxytrityl) and oxidative desulfurization with reagents like MMPP (magnesium bis(monoperoxyphthalate)) . Structural confirmation relies on NMR (1H, 13C) and high-resolution mass spectrometry (HRMS) .

How can researchers evaluate the crosslinking efficiency of this compound derivatives with nucleic acids?

Basic
Crosslinking efficiency is assessed using urea-denaturing polyacrylamide gel electrophoresis (PAGE) to separate covalent adducts from unreacted strands . Reaction conditions (10 µM ODN, 5 µM target nucleic acid, pH 7.4–8.5 buffers) are optimized for time-dependent analysis. Quantification involves comparing band intensities of crosslinked products (slower migration) to total substrate, with yields calculated as:
Crosslinking Yield (%)=Crosslinked ProductCrosslinked Product + Remaining Substrate×100\text{Crosslinking Yield (\%)} = \frac{\text{Crosslinked Product}}{\text{Crosslinked Product + Remaining Substrate}} \times 100

Metal ions (e.g., Ni²⁺, Zn²⁺) are included to accelerate reactions .

What factors influence the base selectivity of this compound derivatives in DNA vs RNA crosslinking reactions?

Advanced
Base selectivity arises from structural differences in DNA-DNA vs. DNA-RNA duplexes. For example, DNA-RNA hybrids exhibit reduced flexibility, limiting access to uridine in RNA . The pKa(N1) of target bases also plays a role: guanine (pKa \sim3.5) is more reactive than 8-oxoguanine (pKa \sim6.5) under neutral conditions . Metal ions like Ni²⁺ enhance selectivity by coordinating with N7 of guanine, increasing N2 nucleophilicity . Tm (melting temperature) measurements confirm duplex stability, which correlates with reaction efficiency .

How do transition metal ions modulate the crosslinking kinetics of this compound derivatives with guanine-rich sequences?

Advanced
Transition metals (Co²⁺, Ni²⁺, Zn²⁺) accelerate crosslinking by forming coordination complexes with guanine’s N7, lowering the pKa of adjacent N1/N2 positions and increasing nucleophilicity . For example, 1 mM Ni²⁺ increases crosslinking yields by 3-fold in DNA and 5-fold in RNA . However, Zn²⁺ above 5 mM causes ODN precipitation, necessitating careful concentration optimization . Kinetic studies show pseudo-first-order behavior, with rate constants derived from time-course PAGE analyses .

What NMR-based strategies are effective in resolving structural ambiguities in this compound-DNA adducts?

Advanced
High-resolution NMR (1H-13C HSQC, 2D NOESY) identifies adduct connectivity and conformation. For example, 8-oxoguanine adducts exhibit two distinct NMR signal sets due to N1- vs. N2-linked products . Temperature-dependent studies (e.g., 90°C heating) differentiate conformational exchange from distinct chemical species . Sequential NOE assignments and chemical shift comparisons with B-DNA models validate duplex integrity . Isotopic labeling (e.g., 13C/15N) enhances signal resolution for complex adducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.